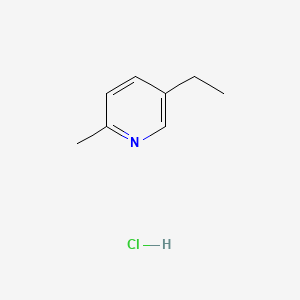

Pyridine, 5-ethyl-2-methyl-, hydrochloride

Description

Historical Perspectives on Pyridine (B92270) Alkaloid Research and Pyridine, 5-ethyl-2-methyl-

The study of pyridine and its derivatives is deeply rooted in the history of natural product chemistry. Pyridine itself was first discovered in the 1840s from bone oil, and soon after, a vast family of related compounds, the pyridine alkaloids, were identified from various plant sources. This research laid the groundwork for understanding the chemical nature and reactivity of the pyridine ring.

5-Ethyl-2-methylpyridine (B142974), also known historically as "aldehyde-collidine," emerged from early investigations into the synthesis of pyridine derivatives. One of the classic methods for its preparation is the condensation reaction of simple aldehydes and ammonia (B1221849). wikipedia.org For instance, it can be produced through the condensation of paraldehyde (B1678423) (a trimer of acetaldehyde) with ammonia, a reaction that efficiently assembles the substituted pyridine ring from simple, readily available precursors. wikipedia.org

Beyond the laboratory, researchers discovered that 5-ethyl-2-methylpyridine is not merely a synthetic curiosity but also a naturally occurring compound. It has been identified as a volatile component in a variety of natural sources, including foods and plants such as red beans, cocoa, and different types of tea (Camellia sinensis). wikipedia.orgnih.gov Its presence in roasted and cooked foods, like Parmigiano-Reggiano cheese, is often associated with Maillard reactions and the thermal degradation of sugars, contributing to the complex nutty and roasted aroma profiles. sigmaaldrich.com

Strategic Importance of 5-Ethyl-2-methylpyridine and its Hydrochloride Salt in Contemporary Organic Synthesis

The strategic value of 5-ethyl-2-methylpyridine and its hydrochloride salt in modern organic synthesis is substantial, primarily due to its role as a versatile chemical intermediate. Its bifunctional nature, featuring both a nucleophilic nitrogen atom and reactive alkyl side chains, allows for a wide range of chemical transformations.

One of its most significant industrial applications is as a precursor to nicotinic acid (niacin or vitamin B3) and its amide, nicotinamide. jubilantingrevia.com The oxidation of 5-ethyl-2-methylpyridine, often targeting the alkyl groups, provides a direct route to pyridine-2,5-dicarboxylic acid, which can then be selectively decarboxylated to yield nicotinic acid. wikipedia.org This process is a cornerstone of vitamin B3 production, a vital nutrient for human and animal health. researchgate.net

In the pharmaceutical sector, 5-ethyl-2-methylpyridine serves as a key building block for the synthesis of active pharmaceutical ingredients (APIs). For example, it is an intermediate in the manufacturing of the anti-inflammatory drug Etoricoxib and the antidiabetic drug Pioglitazone (B448). jubilantingrevia.comresearchgate.net Its structural motif is incorporated into these larger, more complex molecules to achieve the desired therapeutic effect.

Furthermore, its utility extends to the agrochemical industry, where it is used in the synthesis of insecticides and herbicides. nj.gov The pyridine ring is a common feature in many pesticides, and 5-ethyl-2-methylpyridine provides a readily available and cost-effective starting material for creating new crop protection agents. The compound is also employed in the production of vinyl pyridines, which are monomers used to create specialized copolymers and polymers with applications in materials science. nih.gov

Structural Elucidation and Fundamental Chemical Characterization of Pyridine, 5-ethyl-2-methyl-, hydrochloride for Research Applications

The hydrochloride salt of 5-ethyl-2-methylpyridine is formed by the reaction of the basic pyridine nitrogen with hydrochloric acid. ontosight.ai This acid-base reaction results in the formation of a pyridinium (B92312) ion, which significantly alters the compound's physical properties compared to its free base form. The molecular formula of the salt is C₈H₁₂ClN. nih.gov

The primary advantage of converting the free base to its hydrochloride salt is the marked increase in water solubility. ontosight.ai While 5-ethyl-2-methylpyridine is described as practically insoluble in water, the salt form is highly soluble, which is advantageous for reactions conducted in aqueous solutions or for biological applications where bioavailability is a factor.

Detailed characterization is essential for its use in research. The structure is confirmed through various spectroscopic methods. While specific spectral data for the hydrochloride salt is not widely published, the techniques used would include Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the proton and carbon framework, Infrared (IR) spectroscopy to identify functional groups and the presence of the N-H bond in the pyridinium ion, and Mass Spectrometry (MS) to determine the molecular weight and fragmentation pattern.

The fundamental chemical and physical properties of both the free base and its hydrochloride salt are summarized below for comparative purposes.

| Property | Pyridine, 5-ethyl-2-methyl- | This compound |

|---|---|---|

| Synonyms | 5-Ethyl-2-picoline, Aldehyde-collidine | 5-Ethyl-2-methylpyridinium chloride |

| CAS Number | 104-90-5 | 2024-89-7 |

| Molecular Formula | C₈H₁₁N | C₈H₁₂ClN |

| Molecular Weight | 121.18 g/mol | 157.64 g/mol |

| Appearance | Colorless to yellow liquid | White crystalline solid (typical for salts) |

| Boiling Point | ~178 °C | Data not available (decomposes) |

| Melting Point | -70.3 °C | Data not available |

| Density | ~0.92 g/mL at 20 °C | Data not available |

| Water Solubility | Practically insoluble / 1.2 g/100 mL | Soluble |

Overview of Key Academic Research Trajectories for Pyridine, 5-ethyl-2-methyl- and its Salt Form

Current and emerging research involving 5-ethyl-2-methylpyridine and its derivatives is focused on leveraging its reactivity for catalytic processes and the synthesis of high-value chemicals.

A significant area of academic inquiry is its catalytic oxidation. Research has extensively studied the vapor-phase oxidation of 5-ethyl-2-methylpyridine using modified vanadium oxide catalysts. researchgate.netect-journal.kz These studies aim to understand the reaction mechanisms and optimize conditions to selectively produce valuable intermediates. For example, by controlling the catalyst composition (e.g., modifying V₂O₅ with tin or titanium oxides) and reaction parameters, researchers can direct the oxidation towards specific products like 2-methyl-5-acetylpyridine or intermediates for nicotinic acid. ect-journal.kzresearchgate.net The interaction between the basic pyridine and the acidic sites on the catalyst surface is shown to be crucial, influencing the reactivity of the alkyl substituents. ect-journal.kz

Another research trajectory involves its application in food chemistry and material science. Its role in the Maillard reaction has prompted studies using it as a model compound to investigate the formation of flavor and aroma compounds in food processing. sigmaaldrich.com In material science, its derivatives are investigated for the creation of new polymers and functional materials, building on its established use as a precursor to vinyl pyridine.

Finally, its role as a fundamental building block continues to drive research in synthetic methodology. Organic chemists are constantly seeking more efficient, selective, and sustainable ways to functionalize the pyridine ring and its alkyl substituents. This includes developing novel catalytic systems for C-H activation or devising new coupling reactions to build more complex molecular architectures for potential use in pharmaceuticals, agrochemicals, and materials. ontosight.ai

Structure

3D Structure of Parent

Properties

IUPAC Name |

5-ethyl-2-methylpyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N.ClH/c1-3-8-5-4-7(2)9-6-8;/h4-6H,3H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISAMCLDQUGJSEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C(C=C1)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3062106 | |

| Record name | Pyridine, 5-ethyl-2-methyl-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3062106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2024-89-7 | |

| Record name | Pyridine, 5-ethyl-2-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2024-89-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 5-ethyl-2-methyl-, hydrochloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002024897 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, 5-ethyl-2-methyl-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyridine, 5-ethyl-2-methyl-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3062106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-ethyl-2-methylpyridine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.339 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Pathways for Pyridine, 5 Ethyl 2 Methyl , Hydrochloride

Classical and Industrial Synthetic Routes to 5-Ethyl-2-methylpyridine (B142974)

The formation of the 5-ethyl-2-methylpyridine core is a cornerstone of its industrial production, primarily achieved through variations of the Chichibabin pyridine (B92270) synthesis. This reaction assembles the pyridine ring from readily available and simple precursors.

Aldehyde-Ammonia Condensation Strategies for Pyridine Ring Formation

4 CH₃CHO + NH₃ → (C₂H₅)(CH₃)C₅H₃N + 4 H₂O wikipedia.org

A detailed laboratory-scale procedure, which mirrors the principles of industrial synthesis, is documented in Organic Syntheses. orgsyn.org In this preparation, paraldehyde (B1678423) and a surplus of aqueous ammonium (B1175870) hydroxide (B78521) are heated in a sealed steel reaction vessel. The reaction is exothermic and requires careful temperature control. orgsyn.org

| Reactants | Conditions | Yield | Reference |

| Paraldehyde, Aqueous Ammonium Hydroxide, Ammonium Acetate (B1210297) | 230°C, 1 hour, Steel Autoclave | 50-53% | orgsyn.org |

| Acetaldehyde (B116499), Aqueous Ammonium Salt Solution | 180-270°C, High Pressure | High | wikipedia.org |

| Acetaldehyde, Ammonium Acetate | Elevated Temperature & Pressure | N/A | jst.go.jp |

This method is valued for its efficiency in constructing a relatively complex molecule from simple, inexpensive starting materials. wikipedia.org Variations of this process include the direct use of aldehyde-ammonia adducts or heating paraldehyde with ammonia (B1221849) under different catalytic conditions. orgsyn.org

Catalytic Approaches in the Synthesis of 5-Ethyl-2-methylpyridine

Catalysis is crucial for steering the aldehyde-ammonia condensation towards the desired product, 5-ethyl-2-methylpyridine, and for achieving viable reaction rates and yields. A range of catalysts has been investigated and employed in both liquid- and gas-phase syntheses.

In the liquid-phase synthesis, ammonium salts are commonly used as promoters or catalysts. Ammonium acetate is frequently cited as an effective catalyst for the condensation of paraldehyde and ammonia. mdpi.comorgsyn.orgjst.go.jp Other ammonium salts, such as ammonium dibasic phosphate, ammonium fluoride, and ammonium benzoate, have also been patented for this process, which operates at temperatures between 180°C and 270°C. wikipedia.org

For gas-phase reactions, which are also a feature of industrial pyridine synthesis, solid acid catalysts are employed. beilstein-journals.org While producing 5-ethyl-2-methylpyridine in high yield via gas-phase reactions is noted to be challenging, with 2- and 4-picoline often being the major products, various catalysts have been developed. mdpi.com These include:

Alumina (B75360) : Used for the reaction of acetaldehyde and ammonia. orgsyn.org

Zeolites : Pentasil zeolites like ZSM-5, often modified with metal cations such as lead (Pb) or tungsten (W), have been shown to be efficient catalysts for the gas-phase Chichibabin reaction.

Homogeneous Catalysts : In the liquid phase, complexed metal catalysts based on transition metals (e.g., Zr, Fe, Co) have been used to produce 5-ethyl-2-methylpyridine with high selectivity.

A study focusing on a novel route from acetaldehyde ammonia trimer (AAT) identified ammonium acetate as the most suitable promoter to adjust the pH and achieve high yields of the target molecule. mdpi.com

Mechanistic Insights into Pyridine Ring Formation from Aldehydes and Ammonia

The formation of the pyridine ring from simple aldehydes and ammonia, characteristic of the Chichibabin synthesis, is a complex process involving a sequence of classical organic reactions. While the precise mechanism can vary with reactants and conditions, it is generally understood to proceed through several key stages. beilstein-journals.org

The process begins with the formation of imines and enamines from the reaction of acetaldehyde and ammonia. This is followed by a series of aldol-type condensation and Michael addition reactions between these initial products. These steps build the carbon skeleton of what will become the pyridine ring.

Drawing parallels from related reactions like the Hantzsch synthesis, the mechanism likely involves:

Enamine Formation : Acetaldehyde reacts with ammonia to form an enamine intermediate.

Aldol Condensation : The enamine attacks a molecule of acetaldehyde (or a protonated imine thereof) in an aldol-type reaction to form a larger carbon chain.

Michael Addition : A second enamine molecule can then add to an α,β-unsaturated carbonyl or imine species generated in situ.

Cyclization and Dehydration : The linear intermediate, now containing the requisite atoms, undergoes an intramolecular cyclization by attack of a nitrogen atom onto a carbonyl group, forming a dihydropyridine (B1217469) ring.

Aromatization : The final step is the oxidation of the dihydropyridine intermediate to the stable aromatic pyridine ring, which occurs with the elimination of water. beilstein-journals.orggoogle.com

Quantum chemical and thermodynamic calculations on related systems, such as the formation of 3-methyl pyridine, support a mechanism involving the formation of a dihydropyridine intermediate followed by aromatization.

Synthesis and Formation of Pyridine, 5-ethyl-2-methyl-, hydrochloride Salt

The conversion of the free base, 5-ethyl-2-methylpyridine, into its hydrochloride salt is a straightforward acid-base neutralization reaction. This process is critical for applications where a solid, water-soluble, and more stable form of the compound is required.

Direct Acidification Methodologies for Hydrochloride Salt Preparation

The preparation of this compound is achieved by direct acidification of the parent pyridine with hydrochloric acid. This is a standard method for forming hydrochloride salts of amines and other basic nitrogen-containing heterocycles. guidechem.comacs.org

A general and effective method involves dissolving the 5-ethyl-2-methylpyridine base in a suitable anhydrous organic solvent and then introducing hydrogen chloride. acs.orgwikipedia.org The choice of reagents and solvents can be adapted based on the desired scale and purity. Common approaches include:

Using Gaseous Hydrogen Chloride : Dry hydrogen chloride gas is bubbled through a solution of the pyridine base in an anhydrous, non-polar solvent like diethyl ether or dichloromethane. guidechem.comacs.orggoogle.com The hydrochloride salt, being ionic, is typically insoluble in such solvents and precipitates out of the solution as a solid. acs.orgwikipedia.org This method yields an anhydrous product directly. acs.org

Using Aqueous Hydrochloric Acid : While less common for producing a pure, dry salt in one step, concentrated aqueous hydrochloric acid can be used. The resulting salt would then need to be isolated, potentially by evaporation followed by recrystallization to remove water. acs.org

The reaction is a simple proton transfer from HCl to the basic nitrogen atom of the pyridine ring:

(C₂H₅)(CH₃)C₅H₃N + HCl → [(C₂H₅)(CH₃)C₅H₃NH]⁺Cl⁻

The resulting product is a white crystalline powder that is often hygroscopic. guidechem.comacs.org

Optimization of Salt Formation Conditions for Purity and Yield

Achieving high purity and yield in the preparation of this compound hinges on the careful control of several experimental parameters. The primary goal is to maximize the precipitation of the desired salt while leaving any impurities in the solution.

| Parameter | Optimization Strategy | Rationale | References |

| Solvent Choice | Select a solvent where the free base is soluble, but the hydrochloride salt is not (e.g., diethyl ether, dichloromethane). | Promotes precipitation of the pure salt upon formation, leading to high recovery and easy separation by filtration. | acs.orgwikipedia.org |

| Reagent Purity | Use anhydrous solvents and dry hydrogen chloride gas. | Prevents the formation of hydrates and avoids the product becoming sticky or oily due to moisture absorption, ensuring a crystalline solid. | acs.orgsciencemadness.org |

| Temperature Control | Conduct the acidification and precipitation at controlled, often reduced, temperatures (e.g., using a cold water bath). | Can improve the completeness of precipitation and control the exothermic nature of the neutralization reaction. | guidechem.comgoogle.com |

| Purification | Recrystallize the crude salt from a suitable solvent system (e.g., isopropanol, ethanol (B145695)/ether, acetone). | Removes soluble impurities that may have co-precipitated with the product, significantly enhancing final purity. | sciencemadness.orgresearchgate.net |

| Stoichiometry | Use a slight excess of hydrochloric acid. | Ensures complete conversion of the free base to the salt. | beilstein-journals.org |

A typical optimization process might involve dissolving the crude 5-ethyl-2-methylpyridine in a minimal amount of a solvent like isopropanol, followed by the addition of an "anti-solvent" such as diethyl ether or acetone (B3395972) to induce crystallization and precipitate the pure hydrochloride salt. researchgate.net The solid can then be collected by filtration, washed with a non-polar solvent like ether to remove any remaining non-ionic impurities, and dried under vacuum. acs.orggoogle.com

Advanced Synthetic Modifications and Functionalization of the Pyridine, 5-ethyl-2-methyl- Scaffold

The 5-ethyl-2-methylpyridine core, a key intermediate in the production of pharmaceuticals like Pioglitazone (B448) and Etoricoxib, as well as Niacin (Vitamin B3), offers multiple sites for synthetic elaboration. researchgate.netjubilantingrevia.comresearchgate.net Advanced synthetic strategies focus on achieving high selectivity in the introduction of new functional groups to tailor the molecule's properties for specific applications.

Regioselective Functionalization at Pyridine Ring Positions

The introduction of substituents at specific positions on the pyridine ring (C3, C4, and C6) is a key aspect of modifying the 5-ethyl-2-methylpyridine scaffold. The inherent reactivity of the pyridine ring, influenced by the nitrogen atom and the existing alkyl groups, directs incoming electrophiles and nucleophiles. However, achieving high regioselectivity often requires specific strategies such as directed ortho-metalation (DoM) or C-H activation.

Directed Ortho-Metalation (DoM): This powerful technique utilizes a directing metalation group (DMG) to guide the deprotonation of an adjacent ortho-position by a strong base, typically an organolithium reagent. organic-chemistry.orgwikipedia.org The resulting lithiated species can then react with various electrophiles. While direct examples for 5-ethyl-2-methylpyridine are not extensively documented in readily available literature, the principles of DoM can be applied by first introducing a suitable DMG onto the scaffold. For instance, conversion of the methyl group to a DMG such as an amide or an oxazoline (B21484) could direct lithiation to the C3 position. Metalation of pyridine rings can be complex due to the possibility of 1,2-addition of the organometallic reagent. harvard.edu

C-H Activation: Modern synthetic methods increasingly rely on transition-metal-catalyzed C-H activation to functionalize heteroaromatic compounds. nih.gov These methods offer a more atom-economical and direct route to derivatization compared to classical approaches that require pre-functionalized substrates. For pyridines, C-H functionalization can be directed to various positions depending on the catalyst, ligands, and directing groups employed. For instance, palladium-catalyzed C3-arylation of pyridines has been achieved with high selectivity. nih.gov The application of such methods to 5-ethyl-2-methylpyridine would likely require optimization to control the regioselectivity between the C3, C4, and C6 positions.

Halogenation and Amination: The synthesis of halogenated and aminated derivatives provides valuable intermediates for further cross-coupling reactions or direct use. For example, the synthesis of 2-bromo-6-methylpyridine (B113505) can be achieved from 2-amino-6-methylpyridine (B158447) via a Sandmeyer-type reaction using hydrogen bromide, bromine, and sodium nitrite. chemicalbook.com A similar approach could potentially be adapted for the C6-bromination of 5-ethyl-2-methylpyridine if the corresponding amine were available. The synthesis of 4-amino-5-methylpyridin-2-ol (B46200) from 2-chloro-4-amino-5-methylpyridine highlights a route to functionalize the C4 position. chemicalbook.comgoogle.com

The following table summarizes potential regioselective functionalization strategies for the 5-ethyl-2-methylpyridine ring:

| Ring Position | Potential Functionalization Strategy | Example of Functional Group |

| C3 | Directed ortho-metalation (with C2-based DMG), C-H arylation | Aryl, Halogen, Carbonyl |

| C4 | Nucleophilic aromatic substitution on activated derivatives, C-H activation | Amino, Hydroxyl, Aryl |

| C6 | Directed ortho-metalation (via N-coordination), Sandmeyer reaction from C6-amine | Halogen, Alkyl, Silyl |

Derivatization of Ethyl and Methyl Side Chains

The ethyl and methyl groups at the C5 and C2 positions, respectively, are amenable to a variety of chemical transformations, providing another avenue for structural diversification.

Oxidation: The oxidation of the alkyl side chains is a common and important transformation. Oxidation of 5-ethyl-2-methylpyridine with nitric acid leads to the formation of isocinchomeronic acid (pyridine-2,5-dicarboxylic acid), which is a precursor to nicotinic acid. nih.govwikipedia.org Selective oxidation of one of the alkyl groups can also be achieved under controlled conditions.

Hydroxymethylation and Further Derivatization: The methyl group at the C2 position can undergo hydroxymethylation. For example, the reaction of 5-ethyl-2-methylpyridine with formaldehyde (B43269) can yield 2-(5-ethylpyridin-2-yl)ethanol. researchgate.netresearchgate.net This hydroxylated derivative is a key intermediate in the synthesis of the antidiabetic drug pioglitazone. nih.gov The resulting alcohol can be further functionalized, for instance, by conversion to a leaving group for subsequent nucleophilic substitution or by oxidation to an aldehyde or carboxylic acid.

Halogenation: Radical halogenation can introduce a halogen atom onto the benzylic positions of the alkyl side chains, creating reactive handles for further modifications. For example, N-bromosuccinimide (NBS) can be used for benzylic bromination.

Condensation Reactions: The methyl group, being adjacent to the pyridine nitrogen, exhibits enhanced acidity and can participate in condensation reactions with aldehydes and other electrophiles. This reactivity allows for the elongation and elaboration of the side chain.

A summary of derivatization reactions for the side chains is presented in the table below:

| Side Chain | Reaction Type | Reagents and Conditions | Product Functional Group |

| Methyl (C2) | Hydroxymethylation | Formaldehyde, base | Primary alcohol |

| Methyl (C2) | Condensation | Aldehydes, base | β-Hydroxyalkyl, α,β-Unsaturated |

| Ethyl (C5) | Oxidation | Oxidizing agents (e.g., KMnO4, HNO3) | Carboxylic acid, Ketone |

| Both | Oxidation | Strong oxidizing agents (e.g., HNO3) | Dicarboxylic acid |

| Both | Radical Halogenation | NBS, AIBN | Benzylic halide |

Stereoselective Synthesis of Chiral Derivatives

The introduction of chirality into the 5-ethyl-2-methylpyridine scaffold is of significant interest for the development of new pharmaceuticals and chiral ligands. This can be achieved by stereoselective reactions on the existing prochiral centers or by introducing new stereocenters through asymmetric synthesis.

While specific examples of stereoselective synthesis starting directly from 5-ethyl-2-methylpyridine are not widely reported, general strategies for the asymmetric functionalization of alkylpyridines can be considered.

Asymmetric Deprotonation: The use of chiral lithium amide bases for the enantioselective deprotonation of prochiral substrates is a well-established method in asymmetric synthesis. researchgate.netnih.gov The benzylic protons of the ethyl group in 5-ethyl-2-methylpyridine are prochiral. A suitably designed chiral lithium amide could potentially deprotonate one of these protons selectively, allowing for the enantioselective introduction of an electrophile at the α-position of the ethyl group.

Asymmetric Catalysis: The development of chiral catalysts for the functionalization of pyridines is an active area of research. For instance, chiral catalysts could be employed for the asymmetric hydrogenation of a vinyl group introduced at one of the side chains, or for the asymmetric alkylation of a side-chain enolate.

Derivatization of Chiral Metabolites: In the context of drug metabolism, chiral derivatives of 5-ethyl-2-methylpyridine-containing drugs have been synthesized. For example, the synthesis of metabolites of pioglitazone involved the introduction of hydroxyl groups into the ethyl side chain, creating chiral centers. nih.gov While these syntheses were likely for analytical purposes and may not have been stereoselective, they demonstrate the potential for creating chiral derivatives at these positions.

Future research in this area will likely focus on the application of modern asymmetric catalytic methods to achieve high enantioselectivity in the functionalization of the 5-ethyl-2-methylpyridine scaffold, opening up new avenues for the discovery of novel chiral molecules with potential applications in medicine and materials science.

Chemical Reactivity and Reaction Mechanisms of Pyridine, 5 Ethyl 2 Methyl , Hydrochloride

Electrophilic and Nucleophilic Substitution Reactions on the Pyridine (B92270) Ring System

The reactivity of the 5-ethyl-2-methylpyridine (B142974) ring is a product of the interplay between the electron-withdrawing nature of the nitrogen atom and the activating, ortho-para directing effects of the two alkyl substituents. The nitrogen atom's electronegativity reduces the electron density of the ring, particularly at the α (2, 6) and γ (4) positions, making the pyridine ring less susceptible to electrophilic attack than benzene. Conversely, the 3 and 5 positions are relatively more electron-rich. pipzine-chem.com The methyl group at the 2-position and the ethyl group at the 5-position are electron-donating groups, which partially counteract the deactivating effect of the nitrogen atom.

The formation of the hydrochloride salt involves the protonation of the basic nitrogen atom, creating a positively charged pyridinium (B92312) cation. This has a profound impact on the reactivity of the aromatic ring. The positive charge on the nitrogen atom strongly deactivates the ring towards electrophilic aromatic substitution (EAS). The pyridinium structure significantly enhances the electron-withdrawing effect, making attacks by electrophiles even more difficult than on the neutral pyridine.

Conversely, this positive charge makes the pyridinium ring highly susceptible to nucleophilic aromatic substitution (SNAr). The ring becomes electron-deficient and can act as an electrophile, particularly at the positions ortho and para to the nitrogen atom. nih.gov Nucleophilic attack is a key feature of pyridinium salt reactivity. researchgate.netthieme-connect.com Furthermore, studies on related systems have shown that interaction with acidic sites, analogous to protonation, can increase the reactivity of the alkyl substituents, particularly at the 2-position, promoting their oxidative elimination. ect-journal.kz

Halogenation: In electrophilic halogenation of the neutral 5-ethyl-2-methylpyridine, the directing effects of the substituents and the inherent electronic properties of the pyridine ring dictate the outcome. The ethyl group at C5 and the methyl group at C2 are ortho-para directing. Considering the deactivation of the C2, C4, and C6 positions by the nitrogen atom, electrophilic attack is favored at C3. Therefore, halogenation with reagents like Br₂ or Cl₂ is expected to introduce a halogen atom at the 3-position. pipzine-chem.com

Nitration: Nitration of pyridine rings typically requires harsh conditions, such as using fuming sulfuric acid (oleum) with nitric acid, due to the deactivation of the ring, which is further exacerbated in the hydrochloride form. Forcing conditions can lead to oxidation of the side chains rather than ring nitration. For instance, reacting 5-ethyl-2-methylpyridine with nitric acid leads to oxidation, ultimately forming nicotinic acid. wikipedia.org In a related compound, 2-diethylamino-6-methylpyridine, nitration using a mixture of sulfuric and nitric acid (H₂SO₄/HNO₃) at low temperatures (266-270K) resulted in the introduction of a nitro group at the 5-position (or 3-position relative to the diethylamino group). researchgate.net This suggests that under controlled conditions, nitration of the ring is possible, likely at the less sterically hindered and electronically favored 3-position.

Oxidation Reactions and Conversion Pathways

The oxidation of the alkyl side chains of 5-ethyl-2-methylpyridine is a reaction of significant industrial importance, primarily as a route to nicotinic acid (Vitamin B3).

The most common industrial method for producing nicotinic acid involves the oxidation of 5-ethyl-2-methylpyridine. tandfonline.com This transformation can be achieved through several pathways, with the choice of oxidant and conditions determining the intermediates and final products.

One major industrial process involves the liquid-phase oxidation with nitric acid (HNO₃) at high temperatures (190–270 °C) and pressures (2–8 MPa). nih.gov This reaction proceeds through the initial oxidation of both alkyl groups to form an unstable intermediate, 2,5-pyridinedicarboxylic acid (also known as isocinchomeronic acid). This intermediate is then decarboxylated at the 2-position at elevated temperatures (around 220 °C) to yield nicotinic acid. nih.govresearchgate.net

Alternatively, vapor-phase oxidation provides a more ecological route. This process uses air as the oxidant and is carried out at atmospheric pressure over a solid catalyst. For example, passing 5-ethyl-2-methylpyridine with air and water over a LiV₆O₁₅/ZrSiO₄ catalyst at 320 °C yields nicotinic acid. nih.gov Studies on vanadium oxide catalysts have identified various intermediates, including di(5-ethyl)-2-pyridil, 2-methyl-5-acetylpyridine, and 3-acetylpyridine, illustrating the complexity of the oxidation pathways. ect-journal.kz Depending on the conditions, other related carboxylic acids can be formed, such as 6-methylnicotinic acid, if the ethyl group is selectively oxidized. orgsyn.org

Table 1: Oxidation Processes for 5-ethyl-2-methylpyridine

| Method | Oxidant | Catalyst | Temperature (°C) | Pressure | Key Intermediate | Product | Yield | Reference(s) |

|---|---|---|---|---|---|---|---|---|

| Liquid-Phase | Nitric Acid | None | 190-270 | 2-8 MPa | 2,5-Pyridinedicarboxylic acid | Nicotinic Acid | ~90% | tandfonline.comnih.gov |

| Vapor-Phase | Air / H₂O | LiV₆O₁₅/ZrSiO₄ | 320 | Atmospheric | - | Nicotinic Acid | 66% | nih.gov |

| Vapor-Phase | Air / NH₃ | Vanadium Oxide | 210-270 | - | Di(5-ethyl)-2-pyridil | Nicotinic Acid, etc. | - | ect-journal.kzresearchgate.net |

Electrochemical methods present a green alternative for oxidation reactions, operating under mild conditions. While specific studies on the electrochemical oxidation of 5-ethyl-2-methylpyridine are not abundant, the mechanism can be inferred from studies on related biomass-derived compounds over heterogeneous catalysts. rsc.orgmdpi.com

The process typically occurs at the surface of a metal-based anode, such as nickel oxyhydroxide (NiOOH) on nickel foam. The mechanism involves the electrochemical generation of a high-valence active species on the electrode surface (e.g., Ni³⁺ from Ni²⁺). This powerful oxidizing agent then abstracts hydrogen atoms from the alkyl side chains of the 5-ethyl-2-methylpyridine molecule adsorbed on the surface. This initiates the stepwise oxidation of the methyl and ethyl groups to aldehydes and then to carboxylic acids. The final product would likely be 2,5-pyridinedicarboxylic acid, which could then be decarboxylated to nicotinic acid, mirroring the chemical oxidation pathways. This method avoids the use of harsh chemical oxidants and high temperatures. rsc.org

Reduction Chemistry and Hydrogenation Processes

The reduction of Pyridine, 5-ethyl-2-methyl-, hydrochloride, a pyridinium salt, can proceed via partial or full reduction of the pyridine ring, depending on the reducing agent and conditions.

The reduction of pyridinium salts with sodium borohydride (B1222165) (NaBH₄) in a protic solvent like methanol (B129727) is a common method for generating partially reduced pyridines. tandfonline.com This reaction typically proceeds regioselectively to yield 1,2,5,6-tetrahydropyridine derivatives. tandfonline.com The addition of two electrons from the reducing agent to the pyridinium cation generates a nucleophilic enamine-like intermediate, which can be protonated by the solvent to give the stable tetrahydropyridine (B1245486) product. nih.govrsc.org Other reducing agents, such as 5-ethyl-2-methylpyridine borane (B79455) complex, have been utilized for the reductive amination of ketones, highlighting the role of this compound's derivatives in reduction chemistry. researchgate.net

Catalytic hydrogenation provides a route to the fully reduced piperidine (B6355638) ring. This process typically involves reacting the compound with hydrogen gas (H₂) under pressure in the presence of a metal catalyst, such as Palladium on carbon (Pd/C), Platinum (Pt), or Rhodium (Rh). researchgate.net The hydrogenation of pyridinium cations can often be achieved under milder conditions than the neutral pyridine because the positive charge facilitates the initial steps of the reduction. acs.org Recent advances include electrocatalytic hydrogenation, where water serves as the proton source and electrons are supplied from an electrode, allowing the reaction to proceed at ambient temperature and pressure over catalysts like rhodium, offering a highly efficient and green route to piperidine derivatives. acs.org

Catalytic Hydrogenation to Piperidine Analogues

The conversion of the aromatic pyridine ring in 5-ethyl-2-methylpyridine to its corresponding saturated piperidine analogue, 5-ethyl-2-methylpiperidine, is a reaction of significant interest, as piperidine scaffolds are core components in many natural products and pharmaceuticals. asianpubs.org This transformation is typically achieved through catalytic hydrogenation, a process that involves the addition of hydrogen across the double bonds of the pyridine ring in the presence of a metal catalyst.

Due to the aromatic stability of the pyridine nucleus, these hydrogenations often necessitate forcing conditions, such as elevated temperatures and high pressures of hydrogen gas. asianpubs.org A variety of heterogeneous catalysts are effective for this reduction, including those based on platinum, palladium, rhodium, and ruthenium. asianpubs.org For instance, platinum(IV) oxide (PtO₂, Adams' catalyst) is a commonly employed catalyst for the hydrogenation of substituted pyridines. The reaction is typically conducted in an acidic solvent, such as glacial acetic acid, which protonates the pyridine nitrogen, activating the ring towards reduction. asianpubs.org The general protocol involves stirring a solution of the substituted pyridine in acetic acid with a catalytic amount of PtO₂ under a hydrogen atmosphere (50-70 bar) for several hours. asianpubs.org

More recent advancements have explored electrocatalytic hydrogenation at ambient temperature and pressure, which presents a milder and potentially more sustainable alternative to traditional high-pressure methods. nih.gov Rhodium on carbon (Rh/C) has been shown to be an effective catalyst in these systems for converting pyridine to piperidine. nih.gov While specific studies detailing the catalytic hydrogenation of 5-ethyl-2-methylpyridine hydrochloride are not prevalent, the established methodologies for other substituted pyridines are directly applicable. The choice of catalyst and reaction conditions can influence the stereochemical outcome, potentially leading to cis or trans isomers of the resulting disubstituted piperidine. asianpubs.org

Table 1: General Conditions for Catalytic Hydrogenation of Pyridine Derivatives

| Catalyst | Pressure (H₂) | Solvent | Temperature | Typical Substrates | Reference |

|---|---|---|---|---|---|

| Platinum(IV) oxide (PtO₂) | 50–70 bar | Glacial Acetic Acid | Room Temperature | Substituted Pyridines | asianpubs.org |

| Rhodium on Carbon (Rh/C) | Ambient | Aqueous | Ambient | Pyridine | nih.gov |

Reductive Amination using Pyridine, 5-ethyl-2-methyl- Borane Complex

This compound can be converted to its borane complex, 5-ethyl-2-methylpyridine borane (PEMB), which is a notable reagent in organic synthesis. researchgate.net PEMB is a liquid amine-borane complex that serves as a stable, effective, and safer alternative to other reducing agents like pyridine borane, which has a limited shelf life and lower decomposition temperature. acsgcipr.orgias.ac.in

PEMB is particularly useful for the reductive amination of aldehydes and ketones. researchgate.net This one-pot reaction combines a carbonyl compound, an amine, and the reducing agent to form a more substituted amine. The mechanism proceeds through the initial formation of an imine or iminium ion intermediate from the reaction between the carbonyl compound and the amine. This intermediate is then selectively reduced by the 5-ethyl-2-methylpyridine borane complex to yield the final amine product. masterorganicchemistry.com

A key advantage of PEMB is its stability towards hydrolysis and methanolysis, which permits the reaction to be performed in protic solvents like methanol. acsgcipr.org This is beneficial as such solvents facilitate the formation of the iminium ion intermediate. acsgcipr.org Research has shown that PEMB can be used for reductive aminations in methanol or even under neat conditions, with two of the three hydrides on the borane being effectively utilized. researchgate.net

Table 2: Properties of 5-Ethyl-2-methylpyridine Borane (PEMB)

| Property | Value | Reference |

|---|---|---|

| Form | Liquid | acsgcipr.org |

| CAS Number | 1014979-56-6 | |

| Molecular Weight | 135.01 g/mol | |

| Density | 0.907 g/mL at 25 °C | |

| Flash Point | 105 °C | acsgcipr.org |

| DSC Onset | 205 °C | acsgcipr.org |

| Application | Reductive amination, Organometallic cross-coupling | researchgate.net |

Coordination Chemistry and Metal Complexation Studies

Pyridine Nitrogen as a Ligand in Transition Metal Complexes

The nitrogen atom of the pyridine ring in 5-ethyl-2-methylpyridine possesses a lone pair of electrons, making it an effective Lewis base capable of coordinating to metal centers to form transition metal complexes. Azaarenes, including pyridine derivatives, are widely used as ligands in coordination chemistry. acs.org The electronic properties and steric hindrance of the pyridine ligand can be tuned by the presence of substituents on the ring. The ethyl and methyl groups on 5-ethyl-2-methylpyridine, for example, can influence the stability and reactivity of the resulting metal complexes.

While specific studies on complexes formed directly with 5-ethyl-2-methylpyridine are limited, research on closely related derivatives provides insight into its coordination behavior. For example, a series of copper, cobalt, nickel, and manganese complexes have been synthesized using a ligand derived from 5-amino-2-cyanopyridine, namely 5-amino-o-ethylpyridine-2-carboximidate. ias.ac.inias.ac.in In these complexes, coordination to the metal center occurs, demonstrating the fundamental ability of the substituted pyridine framework to act as a ligand. ias.ac.inias.ac.in Generally, pyridine and its derivatives act as monodentate ligands, coordinating through the nitrogen atom. pvpcollegepatoda.org

Applications in Catalysis and Materials Science

The metal complexes of pyridine derivatives have found broad applications in catalysis and materials science. acs.org The specific properties of the complex, such as the metal's oxidation state and the coordination environment, are crucial for its function.

In the field of catalysis, research has shown that metal complexes of a 5-amino-2-ethylpyridine-2-carboximidate ligand exhibit good catalytic activity in the Henry reaction (a carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound). ias.ac.inias.ac.in The copper, cobalt, and nickel complexes, in particular, demonstrated significant conversion efficiencies. ias.ac.in The parent compound, 5-ethyl-2-methylpyridine, is also an important intermediate in the industrial synthesis of pharmaceuticals such as the anti-inflammatory drug Etoricoxib and the anti-diabetic drug Pioglitazone (B448), as well as the herbicide Toperamezone. jubilantingrevia.com Furthermore, the 5-ethyl-2-methylpyridine borane complex is listed as a reactant for organometallic cross-coupling reactions, highlighting its role in facilitating the formation of carbon-carbon and carbon-heteroatom bonds.

Table 3: Catalytic Activity of 5-amino-o-ethylpyridine-2-carboximidate Metal Complexes in the Henry Reaction

| Complex | Catalyst Loading (mol%) | Conversion (%) | Reference |

|---|---|---|---|

| [NH₂EtPyCuCl₂(CH₃OH)]·H₂O | 10 | 74 | ias.ac.in |

| (NH₂EtPyHCl)₃Co₃·3H₂O | 10 | 68 | ias.ac.in |

| (NH₂EtPy)₂(H₂O)Ni | 10 | 78 | ias.ac.in |

Theoretical and Computational Chemistry Studies on Pyridine, 5 Ethyl 2 Methyl , Hydrochloride

Quantum Chemical Calculations for Molecular and Electronic Structure Determination

Quantum chemical calculations are fundamental in elucidating the molecular and electronic properties of a chemical compound. For Pyridine (B92270), 5-ethyl-2-methyl-, hydrochloride, these studies would provide critical insights into its geometry, stability, and reactivity.

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. A DFT study of 5-ethyl-2-methylpyridine (B142974) hydrochloride would typically involve optimizing the molecular geometry to find the lowest energy structure. This would provide precise information on bond lengths, bond angles, and dihedral angles.

A hypothetical data table for the optimized geometric parameters of 5-ethyl-2-methylpyridine hydrochloride, as would be determined by DFT calculations, is presented below.

Table 1: Hypothetical DFT Optimized Geometric Parameters for 5-ethyl-2-methylpyridine hydrochloride

| Parameter | Bond/Angle | Calculated Value (Å/°) |

|---|---|---|

| Bond Length | N-H | Data not available |

| C-C (ring) | Data not available | |

| C-N (ring) | Data not available | |

| C-C (ethyl) | Data not available | |

| C-H | Data not available | |

| Bond Angle | C-N-C (ring) | Data not available |

| H-N-C | Data not available | |

| C-C-C (ethyl) | Data not available |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

For 5-ethyl-2-methylpyridine hydrochloride, FMO analysis would reveal the distribution of electron density and identify the regions most susceptible to electrophilic and nucleophilic attack. The protonation of the pyridine nitrogen to form the hydrochloride salt would be expected to significantly lower the energy of the HOMO and LUMO compared to the parent molecule.

Table 2: Hypothetical Frontier Molecular Orbital Data for 5-ethyl-2-methylpyridine hydrochloride

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. This is particularly relevant for the ethyl group in 5-ethyl-2-methylpyridine hydrochloride.

Rotational Barriers and Energetic Landscapes

A computational study would map the potential energy surface (PES) by systematically rotating the ethyl group's C-C bond. This would identify the most stable conformers (energy minima) and the transition states (saddle points) connecting them. The energy difference between these points defines the rotational barriers. This information is critical for understanding the molecule's flexibility and its conformational dynamics at different temperatures.

Influence of Hydrochloride on Conformational Preferences

The presence of the hydrochloride, specifically the proton on the nitrogen atom and the associated chloride ion, would influence the conformational preferences of the ethyl group. Electrostatic interactions between the positively charged pyridinium (B92312) ring and the ethyl group, as well as potential interactions with the chloride counter-ion, could alter the relative energies of the conformers compared to the neutral parent compound. A detailed computational analysis would be required to quantify these effects.

Spectroscopic Property Prediction and Validation

Computational chemistry is a valuable tool for predicting various spectroscopic properties, which can then be compared with experimental data for validation.

For 5-ethyl-2-methylpyridine hydrochloride, theoretical calculations could predict its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. The calculated vibrational frequencies from an IR spectrum prediction would correspond to specific bond stretching and bending modes within the molecule. Similarly, predicted NMR chemical shifts would provide detailed information about the chemical environment of each proton and carbon atom. Comparing these predicted spectra with experimental ones would serve to validate the accuracy of the computational model used.

Table 3: Hypothetical Predicted Spectroscopic Data for 5-ethyl-2-methylpyridine hydrochloride

| Spectrum Type | Key Feature | Predicted Value |

|---|---|---|

| Infrared (IR) | N-H stretch | Data not available |

| C=C/C=N stretches | Data not available | |

| 1H NMR | N-H proton shift (ppm) | Data not available |

| Aromatic proton shifts (ppm) | Data not available | |

| Ethyl group proton shifts (ppm) | Data not available | |

| 13C NMR | Aromatic carbon shifts (ppm) | Data not available |

Computational Vibrational Spectroscopy (IR)

Computational vibrational spectroscopy, typically performed using Density Functional Theory (DFT) methods, is a powerful tool for predicting the infrared (IR) spectrum of a molecule. For Pyridine, 5-ethyl-2-methyl-, hydrochloride, such a study would provide a detailed assignment of vibrational modes.

The formation of the hydrochloride salt involves the protonation of the nitrogen atom in the pyridine ring. This protonation leads to significant changes in the electronic structure and, consequently, the vibrational spectrum compared to the free base, 5-ethyl-2-methylpyridine. The most prominent changes are expected in the regions of N-H and C-N stretching vibrations.

A key feature in the calculated IR spectrum of the hydrochloride would be the appearance of a strong, broad band corresponding to the N-H stretching vibration, typically in the region of 2500-3000 cm⁻¹. This band is often complex due to Fermi resonance with overtone and combination bands. The in-plane and out-of-plane bending vibrations of the N-H group would also be predicted.

Furthermore, the C-N stretching vibrations within the pyridine ring are expected to shift to higher frequencies upon protonation due to the increased bond order. The vibrational modes associated with the ethyl and methyl substituents would also be affected, albeit to a lesser extent.

DFT calculations, for instance using the B3LYP functional with a suitable basis set like 6-311++G(d,p), would allow for the prediction of these vibrational frequencies and their corresponding intensities. canterbury.ac.nzcore.ac.uk The potential energy distribution (PED) analysis would further enable the precise assignment of each calculated frequency to specific vibrational modes of the molecule.

Table 1: Illustrative Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

| ν(N-H) | ~2850 | N-H stretching |

| ν(C-H) | 3050-3150 | Aromatic C-H stretching |

| ν(C-H) | 2870-2980 | Aliphatic C-H stretching (ethyl and methyl) |

| δ(N-H) | ~1630 | N-H in-plane bending |

| ν(C=C), ν(C=N) | 1500-1600 | Pyridine ring stretching |

| δ(CH₃), δ(CH₂) | 1380-1470 | Methyl and ethyl group bending |

| γ(N-H) | ~900 | N-H out-of-plane bending |

Note: This table is a hypothetical representation of expected data from a DFT calculation and is not based on experimentally verified or published computational results for this specific compound.

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

Theoretical predictions of Nuclear Magnetic Resonance (NMR) chemical shifts are invaluable for the structural elucidation of molecules. For this compound, computational methods such as the Gauge-Including Atomic Orbital (GIAO) method, often coupled with DFT, can provide accurate predictions of ¹H and ¹³C chemical shifts.

Upon protonation of the pyridine nitrogen, a significant deshielding effect is expected on the ring protons and carbons. This is due to the introduction of a positive charge on the nitrogen atom, which withdraws electron density from the aromatic ring. Consequently, the ¹H and ¹³C signals of the pyridinium ring in the hydrochloride salt are predicted to shift downfield compared to the free base. pw.edu.pl

Studies on similar compounds, such as picoline hydrochlorides, have shown that the protons ortho and para to the nitrogen atom (positions 2, 6, and 4) experience the largest downfield shift upon protonation. pw.edu.pl The chemical shifts of the ethyl and methyl substituents would also be influenced, though to a lesser degree.

Computational models can predict these shifts with a high degree of accuracy, aiding in the assignment of experimental NMR spectra. The predicted chemical shifts are typically referenced against a standard, such as tetramethylsilane (B1202638) (TMS).

Table 2: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H (N-H) | ~13-15 | - |

| H-3 | ~7.8-8.2 | ~130-135 |

| H-4 | ~8.2-8.6 | ~145-150 |

| H-6 | ~8.0-8.4 | ~150-155 |

| CH₂ (ethyl) | ~2.8-3.2 | ~25-30 |

| CH₃ (ethyl) | ~1.2-1.5 | ~12-15 |

| CH₃ (methyl) | ~2.6-2.9 | ~18-22 |

Note: This table is a hypothetical representation of expected data from a GIAO-DFT calculation and is not based on experimentally verified or published computational results for this specific compound. The values are relative to TMS.

Intermolecular Interactions and Crystal Lattice Energy Calculations

The solid-state structure of this compound is dictated by a network of intermolecular interactions. Computational studies are essential for understanding the nature and energetics of these interactions, which in turn determine the crystal lattice energy.

Hydrogen Bonding Networks in Hydrochloride Crystal Structures

In the crystal lattice of this compound, the primary and most significant intermolecular interaction is expected to be the hydrogen bond between the pyridinium N-H group and the chloride anion (Cl⁻). This N-H⁺···Cl⁻ hydrogen bond is a strong, charge-assisted interaction that plays a crucial role in the formation and stability of the crystal structure. nih.gov

Weak Non-Covalent Interactions Analysis

Beyond the prominent hydrogen bonds, a variety of weaker non-covalent interactions are expected to contribute to the crystal packing of this compound. These interactions can be analyzed using computational tools like Hirshfeld surface analysis and quantum theory of atoms in molecules (QTAIM). ias.ac.innih.gov

Given the aromatic nature of the pyridinium ring, π-π stacking interactions between adjacent rings are plausible. These interactions would likely involve offset or tilted arrangements to minimize electrostatic repulsion between the positively charged rings.

Advanced Analytical Methodologies for the Characterization of Pyridine, 5 Ethyl 2 Methyl , Hydrochloride

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is fundamental in determining the molecular structure of "Pyridine, 5-ethyl-2-methyl-, hydrochloride." By interacting with electromagnetic radiation, the molecule reveals a unique fingerprint, allowing for detailed structural confirmation.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for providing atom-level information about a molecule's carbon-hydrogen framework. For Pyridine (B92270), 5-ethyl-2-methyl-, hydrochloride, both one-dimensional (¹H and ¹³C) and advanced two-dimensional (2D) NMR techniques are employed for complete structural assignment.

In the ¹H NMR spectrum, the formation of the hydrochloride salt leads to a downfield shift of the pyridine ring protons due to the increased electron-withdrawing effect of the protonated nitrogen atom. researchgate.net The signals for the ethyl and methyl substituents would appear in the aliphatic region. rsc.org The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon atom in the molecule. chemicalbook.com

To unambiguously assign these signals, 2D NMR experiments are essential. Techniques such as Correlation Spectroscopy (COSY) are used to identify proton-proton couplings within the ethyl group and the pyridine ring. Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded proton and carbon atoms, while Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range (2-3 bond) couplings, which are critical for confirming the positions of the ethyl and methyl groups on the pyridine ring. bmrb.io

For the solid form, Solid-State NMR (SSNMR) offers valuable insights. acs.org Given that the compound is a hydrochloride salt, it exists as a crystalline solid. SSNMR can be used to study the molecular structure and dynamics in the solid state, identify different polymorphic forms, and understand the hydrogen bonding network involving the chloride anion and the pyridinium (B92312) proton. acs.org Combining SSNMR with X-ray diffraction and Density Functional Theory (DFT) calculations can provide a complete picture of the solid-state structure. acs.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |

| Pyridine Ring | ||

| H-3 | ~7.8-8.0 | ~140-142 |

| H-4 | ~8.4-8.6 | ~145-147 |

| H-6 | ~8.8-9.0 | ~150-152 |

| C-2 | - | ~155-157 |

| C-5 | - | ~138-140 |

| Methyl Group | ||

| CH₃ | ~2.5-2.7 | ~22-24 |

| Ethyl Group | ||

| CH₂ | ~2.8-3.0 | ~25-27 |

| CH₃ | ~1.2-1.4 | ~14-16 |

Note: Predicted values are based on data for the free base and known effects of protonation on pyridine derivatives. rsc.orgresearchgate.net

Infrared and Raman Spectroscopy for Vibrational Fingerprinting

The IR spectrum, often obtained using an Attenuated Total Reflectance (ATR) accessory, and the Raman spectrum reveal characteristic bands. nih.gov Key vibrations include:

C-H stretching: Aliphatic C-H stretches from the methyl and ethyl groups typically appear in the 2850-3000 cm⁻¹ region.

N-H stretching: The formation of the pyridinium hydrochloride salt introduces a broad N-H stretching band, often seen in the 2500-3200 cm⁻¹ region, which is a key indicator of salt formation.

C=C and C=N stretching: Vibrations from the pyridine ring are observed in the 1400-1650 cm⁻¹ region. These bands may shift upon protonation. humanjournals.com

Ring breathing modes: The characteristic ring vibrations of the pyridine skeleton provide a unique signature in the fingerprint region (below 1500 cm⁻¹). nist.gov

Raman spectroscopy is particularly useful for observing the symmetric vibrations of the pyridine ring and is less sensitive to water, which can be advantageous. nih.gov The combination of IR and Raman spectroscopy provides a comprehensive vibrational profile of the molecule.

Table 2: Key Vibrational Bands for this compound

| Wavenumber (cm⁻¹) | Assignment | Technique |

| 3200-2500 | N-H stretch (pyridinium ion) | IR |

| 3000-2850 | C-H stretch (aliphatic) | IR, Raman |

| ~1620 | C=C / C=N ring stretch | IR, Raman |

| ~1500 | C=C / C=N ring stretch | IR, Raman |

| ~1040 | Ring breathing mode | Raman |

Note: Wavenumbers are approximate and based on typical values for substituted pyridines and their salts. nist.govchemicalbook.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily those involving π-electrons and non-bonding electrons. The pyridine ring in 5-ethyl-2-methylpyridine (B142974) acts as a chromophore. It typically exhibits two main types of electronic transitions: a strong π→π* transition at a lower wavelength and a weaker n→π* transition at a higher wavelength. aip.orgaip.org

The presence of alkyl substituents (ethyl and methyl groups) can cause a small red shift (bathochromic shift) in these absorptions. More significantly, the formation of the hydrochloride salt has a pronounced effect. Protonation of the nitrogen atom engages its non-bonding (n) electrons in a new N-H bond. Consequently, the n→π* transition undergoes a significant blue shift (hypsochromic shift) and may even be obscured by the more intense π→π* band. aip.org The π→π* transition is also affected, often showing changes in wavelength and intensity due to the alteration of the electronic structure of the pyridine ring. researchgate.net

Analysis is typically performed in a solvent like ethanol (B145695) or water, and the resulting spectrum, with characteristic absorption maxima (λmax), serves as a quantitative measure and a qualitative confirmation of the pyridinium structure.

Table 3: Expected UV-Vis Absorption Data for this compound

| Transition Type | Approximate λmax (nm) in Polar Solvent | Characteristics |

| π→π | ~260-270 | High intensity (strong absorption) |

| n→π | Typically obscured or blue-shifted below 250 nm | Low intensity; significantly affected by protonation |

Note: Values are based on data from the NIST WebBook for the free base and known effects of protonation. nist.govnist.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio (m/z). For this compound, HRMS is used to confirm the molecular formula of the protonated cation, [C₈H₁₁N + H]⁺.

The calculated monoisotopic mass of the free base (C₈H₁₁N) is 121.089149 Da. nih.gov HRMS analysis, typically using electrospray ionization (ESI), would detect the protonated molecule [C₈H₁₂N]⁺. The high accuracy of HRMS allows for the differentiation between compounds with the same nominal mass but different elemental formulas, providing definitive confirmation of the compound's identity.

In addition to the exact mass, the fragmentation pattern observed in the mass spectrum (MS/MS) can further corroborate the structure. For example, the fragmentation of the parent ion might show the loss of an ethyl group (a loss of 29 Da), which is a characteristic feature of the proposed structure.

Table 4: HRMS Data for the Protonated Cation of 5-Ethyl-2-methylpyridine

| Ion | Formula | Calculated Exact Mass (m/z) |

| Protonated Molecule | [C₈H₁₂N]⁺ | 122.09697 |

| Major Fragment | [C₆H₆N]⁺ | 92.04997 |

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating the target compound from impurities and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of this compound. A robust HPLC method can separate the main compound from starting materials, by-products, and degradation products.

Method development typically involves optimizing several parameters to achieve a sharp, symmetrical peak with good resolution from any impurities. researchgate.net For a polar, basic compound like 5-ethyl-2-methylpyridine, a reversed-phase HPLC method is commonly employed. sielc.com

Stationary Phase: A C18 or C8 column is a common choice, providing a nonpolar surface for interaction.

Mobile Phase: A mixture of an organic solvent (like acetonitrile) and an aqueous buffer is used. sielc.com An acidic modifier (e.g., phosphoric acid or formic acid) is added to the mobile phase to ensure the analyte is consistently in its protonated form, which results in better peak shape and retention time stability. sielc.com

Detection: UV detection is typically used, with the wavelength set to one of the absorption maxima of the compound (e.g., ~265 nm) to ensure high sensitivity.

Validation: Once developed, the method is validated according to established guidelines to ensure it is reliable. Validation parameters include specificity, linearity, accuracy, precision (repeatability and intermediate precision), and robustness.

A validated HPLC method is indispensable for quality control, allowing for the accurate determination of the purity of different batches of this compound. lgcstandards.comsrlchem.com

Table 5: Example HPLC Method for Purity Analysis

| Parameter | Condition |

| Column | Reversed-Phase C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile and Water with 0.1% Phosphoric Acid |

| Gradient | Isocratic or Gradient elution depending on impurity profile |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 265 nm |

| Column Temperature | 25 °C |

Gas Chromatography (GC) Applications for Volatile Component Analysis

Gas Chromatography (GC) is a cornerstone technique for the analysis of volatile and semi-volatile compounds. In the context of this compound, the analysis by GC primarily targets the free base, 5-ethyl-2-methylpyridine, due to the non-volatile nature of the hydrochloride salt. The salt is typically converted to its more volatile free base form prior to or during analysis. Headspace GC, often coupled with Mass Spectrometry (GC-MS), is a particularly suitable technique as it involves sampling the gas phase above the sample, providing a clean injection into the chromatographic system. analytice.comsielc.com

The analytical process involves the separation of 5-ethyl-2-methylpyridine from other potential volatile impurities or components within a sample matrix. This separation is achieved based on the differential partitioning of the analytes between a stationary phase (the column) and a mobile phase (an inert carrier gas). The choice of the GC column is critical for achieving high resolution. Columns with a stationary phase of 5% phenyl-polydimethylsiloxane are commonly employed for the analysis of pyridine derivatives due to their suitable polarity and thermal stability.

Detection is most commonly performed using a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for definitive identification based on the compound's mass spectrum. analytice.com GC-MS analysis provides high specificity, allowing for the determination of the molecular weight and fragmentation pattern of the eluted components, thus confirming the identity of 5-ethyl-2-methylpyridine. The limit of quantification for 5-ethyl-2-methylpyridine using GC-MS can be as low as approximately 2.5 µg per media. analytice.com

Below is a table summarizing typical instrumental parameters for the GC analysis of 5-ethyl-2-methylpyridine.

Table 1: Typical GC-MS Parameters for 5-Ethyl-2-methylpyridine Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Injection Mode | Headspace or Liquid | Introduces the volatile components of the sample. |

| Injector Temperature | 250 °C | Ensures rapid volatilization of the sample. |

| Column Type | 5% Phenyl Polysiloxane (e.g., DB-5ms) | Separates compounds based on boiling point and polarity. |

| Column Dimensions | 30 m length x 0.25 mm ID x 0.25 µm film | Standard dimensions for high-resolution separation. |

| Carrier Gas | Helium or Hydrogen | Transports the sample through the column. |

| Oven Program | Initial 50°C, ramp at 10°C/min to 280°C | Controls the elution of compounds by temperature. |

| Detector | Mass Spectrometer (MS) or Flame Ionization (FID) | Identifies and quantifies the separated components. |

| MS Scan Range | 35-350 amu | Detects the mass-to-charge ratio of fragmented ions. |

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction (XRD) is an indispensable, non-destructive analytical technique for investigating the solid-state structure of crystalline materials like this compound. By analyzing the angles and intensities of X-ray beams scattered by the crystal lattice, XRD provides fundamental information about the atomic arrangement within the solid.

Single Crystal X-ray Diffraction for Absolute Configuration and Bond Parameters

Single Crystal X-ray Diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional structure of a crystalline compound. While a specific crystal structure for this compound is not available in the referenced literature, the analysis of a closely related compound, 1-(2-Carboxyethyl)-5-ethyl-2-methylpyridinium chloride, illustrates the capability of the technique. nih.govresearchgate.netresearchgate.net

For a suitable single crystal of this compound, SCXRD analysis would yield a complete molecular structure. This includes the exact coordinates of each atom in the crystal's unit cell, allowing for the calculation of definitive bond lengths, bond angles, and torsion angles. The resulting data would confirm the ionic nature of the compound, detailing the interaction between the positively charged 5-ethyl-2-methylpyridinium cation and the chloride anion. This technique is crucial for unambiguously establishing the absolute configuration and conformational details of the molecule in the solid state.

The type of data obtained from an SCXRD experiment is summarized in the table below.

Table 2: Parameters Determined by Single Crystal X-ray Diffraction

| Parameter | Description |

|---|---|

| Crystal System | The symmetry class of the crystal (e.g., Triclinic, Monoclinic). nih.gov |

| Space Group | The specific symmetry group of the crystal lattice. nih.gov |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). nih.gov |

| Atomic Coordinates | The precise (x, y, z) position of every atom in the unit cell. |

| Bond Lengths & Angles | The distances between bonded atoms and the angles they form. researchgate.netiucr.org |

| Hydrogen Bonding | Identification and geometry of hydrogen bonds within the structure. |

Powder X-ray Diffraction for Polymorph and Crystalline Phase Analysis

Powder X-ray Diffraction (PXRD) is a powerful tool used to analyze the bulk crystallinity of a solid sample and to identify its specific crystalline phase or polymorphs. Different polymorphs of a compound have the same chemical composition but differ in their crystal lattice structure. These structural differences result in a unique PXRD pattern for each polymorph, which serves as a crystalline "fingerprint."

In the analysis of this compound, PXRD would be employed to verify the crystalline form of a bulk sample. By comparing the obtained diffraction pattern to a known standard, one can confirm the identity and purity of the crystalline phase. Furthermore, if the compound can exist in multiple polymorphic forms, PXRD is the primary technique used for their differentiation and quantification. Each polymorph would exhibit a distinct set of diffraction peaks at specific 2θ angles and relative intensities.

The following table provides a hypothetical example of PXRD data for two distinct polymorphs of the title compound.

Table 3: Hypothetical PXRD Peak Data for Two Polymorphs of this compound | Polymorph Form A | Polymorph Form B | | :--- | :--- | | 2θ Angle (°) | Relative Intensity (%) | 2θ Angle (°) | Relative Intensity (%) | | 8.5 | 100 | 9.2 | 85 | | 12.1 | 65 | 11.5 | 100 | | 15.8 | 40 | 16.3 | 50 | | 20.3 | 80 | 21.0 | 75 | | 25.0 | 55 | 24.1 | 60 |

Thermal Analysis Techniques for Stability and Phase Transitions

Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature. For this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are particularly valuable for assessing its thermal stability and characterizing phase transitions. Studies on related pyridinium salts have utilized these methods to understand their decomposition pathways. at.uaresearchgate.net

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated over time. A TGA thermogram for this compound would reveal its decomposition temperature, which is a key indicator of its thermal stability. The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air), and any mass loss corresponds to volatilization or decomposition. For a stable salt, the TGA curve would remain flat until the onset of decomposition, at which point a significant drop in mass would be observed. The hygroscopic nature of some pyridine salts means a small initial mass loss due to water may also be observed. chemicalbook.comresearchgate.net

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference. DSC is used to detect thermal events such as melting, crystallization, and solid-state phase transitions. A DSC thermogram for the title compound would show an endothermic peak corresponding to its melting point. The area under this peak can be used to calculate the enthalpy of fusion. Other endothermic or exothermic peaks could indicate polymorphic transitions or the onset of decomposition.

The key data points derived from these thermal analysis techniques are presented in the table below.

Table 4: Information Obtained from Thermal Analysis Techniques

| Technique | Parameter Measured | Significance for this compound |

|---|---|---|

| TGA | Onset of Decomposition (Tonset) | Indicates the upper temperature limit of thermal stability. |

| TGA | Mass Loss (%) | Quantifies the amount of material lost during decomposition. |

| DSC | Melting Point (Tm) | Characteristic physical property for identification and purity. |

| DSC | Enthalpy of Fusion (ΔHf) | Energy required to melt the solid; useful for purity and polymorphism studies. |

| DSC | Glass Transition (Tg) | Identifies the transition from a rigid to a more mobile amorphous state (if applicable). |

| DSC | Phase Transition Temperature | Detects transitions between different crystalline polymorphs. |

Applications of Pyridine, 5 Ethyl 2 Methyl , Hydrochloride in Chemical Synthesis and Other Scientific Domains

Role as a Key Intermediate in Fine Chemical Synthesis

Pyridine (B92270), 5-ethyl-2-methyl-, hydrochloride, and its free base form, 5-ethyl-2-methylpyridine (B142974) (MEP), are fundamental starting materials in the multi-step synthesis of various high-value chemical products. The reactivity of the pyridine ring, along with its methyl and ethyl substituents, allows for a variety of chemical transformations.

A primary industrial application of 5-ethyl-2-methylpyridine is in the production of nicotinic acid (Niacin or Vitamin B3) and its amide derivative, nicotinamide. chemicalbook.comwikipedia.org These compounds are essential human nutrients and are widely used as additives in animal feed and food products. nih.govresearchgate.net The principal manufacturing method involves the liquid-phase oxidation of 5-ethyl-2-methylpyridine. nih.govresearchgate.net

Table 1: Industrial Production of Nicotinic Acid from 5-Ethyl-2-methylpyridine

| Parameter | Value/Condition | Source(s) |

|---|---|---|

| Starting Material | 5-Ethyl-2-methylpyridine (MEP) | nih.govresearchgate.net |